molecular formula C18H21N5 B11067781 Imidazo[1,2-a]pyridine, 8-methyl-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-

Imidazo[1,2-a]pyridine, 8-methyl-2-[[4-(2-pyridinyl)-1-piperazinyl]methyl]-

Cat. No.: B11067781
M. Wt: 307.4 g/mol
InChI Key: BAZAISJLGROBHI-UHFFFAOYSA-N
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Description

8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE is a complex organic compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its wide range of applications in medicinal chemistry due to its unique structural characteristics. The compound is recognized for its potential in various scientific research fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE typically involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation. This method is solvent- and catalyst-free, making it an environmentally friendly approach . Another method involves multicomponent reactions, condensation reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of microwave irradiation in industrial settings can significantly reduce reaction times and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions may introduce various functional groups into the imidazo[1,2-a]pyridine scaffold.

Scientific Research Applications

8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, in its role as an antituberculosis agent, the compound targets the mycobacterial cell wall synthesis pathway, inhibiting the growth and replication of the bacteria . The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 8-METHYL-2-{[4-(2-PYRIDYL)PIPERAZINO]METHYL}IMIDAZO[1,2-A]PYRIDINE apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C18H21N5

Molecular Weight

307.4 g/mol

IUPAC Name

8-methyl-2-[(4-pyridin-2-ylpiperazin-1-yl)methyl]imidazo[1,2-a]pyridine

InChI

InChI=1S/C18H21N5/c1-15-5-4-8-23-14-16(20-18(15)23)13-21-9-11-22(12-10-21)17-6-2-3-7-19-17/h2-8,14H,9-13H2,1H3

InChI Key

BAZAISJLGROBHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CN3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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